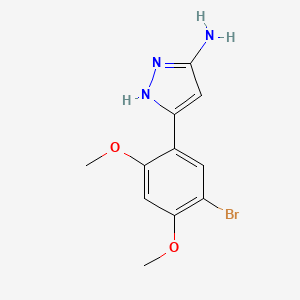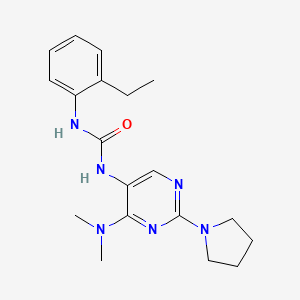![molecular formula C21H18N6O4S B2634483 6-[[4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852047-98-4](/img/no-structure.png)
6-[[4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[[4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H18N6O4S and its molecular weight is 450.47. The purity is usually 95%.
BenchChem offers high-quality 6-[[4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[[4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research on similar triazole and pyrimidine derivatives focuses on their synthesis, chemical reactivity, and potential as building blocks for further chemical modifications. For instance, studies have detailed the synthesis of pyrimidine diones through cyclization and alkylation reactions, highlighting their versatility in organic synthesis (G. Mekuskiene & P. Vainilavicius, 2006). These processes underscore the compound's relevance in constructing complex molecules with diverse biological activities.
Supramolecular Chemistry
Pyrimidine derivatives also play a crucial role in supramolecular chemistry. Their hydrogen-bonding capabilities make them suitable ligands for forming hydrogen-bonded supramolecular assemblies, demonstrating their utility in designing novel materials and sensors (M. Fonari et al., 2004). This application is particularly relevant for the development of advanced materials with specific chemical and physical properties.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of triazole and pyrimidine derivatives. For example, novel heteroannulated compounds containing these motifs have been synthesized and evaluated for their antimicrobial activity, showing variable inhibitory effects against tested microorganisms (Esam S Allehyani, 2022). These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Catalysis and Synthetic Methodology
Triazole and pyrimidine derivatives are also significant in catalysis and synthetic methodology, acting as catalysts or substrates in the synthesis of complex molecules. Their unique chemical properties facilitate various organic reactions, contributing to the advancement of synthetic organic chemistry and the efficient production of valuable compounds (Fahime Rahmani et al., 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazole-3-thiol, which is synthesized from 3-methylbenzenethiol, 3-nitrobenzyl chloride, and 4-amino-5-mercapto-1,2,4-triazole. The second intermediate is 6-[[4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione, which is synthesized from the first intermediate and 2,4-dichloro-6-methylpyrimidine.", "Starting Materials": [ "3-methylbenzenethiol", "3-nitrobenzyl chloride", "4-amino-5-mercapto-1,2,4-triazole", "2,4-dichloro-6-methylpyrimidine" ], "Reaction": [ "Synthesis of 4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazole-3-thiol:", "- Dissolve 3-methylbenzenethiol (1.0 g, 8.2 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "- Add 3-nitrobenzyl chloride (2.0 g, 10.9 mmol) and K2CO3 (2.0 g, 14.5 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "- Add 4-amino-5-mercapto-1,2,4-triazole (1.5 g, 12.2 mmol) to the reaction mixture and stir at room temperature for 12 hours.", "- Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "- Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the crude product.", "- Purify the crude product by column chromatography using ethyl acetate/hexane as eluent to obtain the pure product as a yellow solid (1.8 g, 60% yield).", "Synthesis of 6-[[4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione:", "- Dissolve the first intermediate (0.5 g, 1.0 mmol) and 2,4-dichloro-6-methylpyrimidine (0.2 g, 1.2 mmol) in dry DMF (5 mL) under nitrogen atmosphere.", "- Add K2CO3 (0.3 g, 2.2 mmol) to the reaction mixture and stir at 80°C for 12 hours.", "- Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "- Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the crude product.", "- Purify the crude product by column chromatography using ethyl acetate/hexane as eluent to obtain the pure product as a yellow solid (0.3 g, 40% yield)." ] } | |
CAS RN |
852047-98-4 |
Product Name |
6-[[4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Molecular Formula |
C21H18N6O4S |
Molecular Weight |
450.47 |
IUPAC Name |
6-[[4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N6O4S/c1-13-4-2-6-16(8-13)26-18(10-15-11-19(28)23-20(29)22-15)24-25-21(26)32-12-14-5-3-7-17(9-14)27(30)31/h2-9,11H,10,12H2,1H3,(H2,22,23,28,29) |
InChI Key |
OVTQROWPZOUEHI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



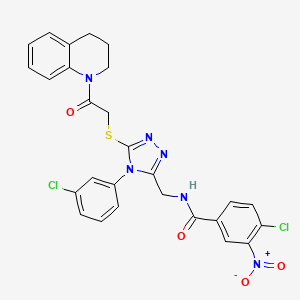

methanone O-(4-methoxybenzyl)oxime](/img/structure/B2634403.png)
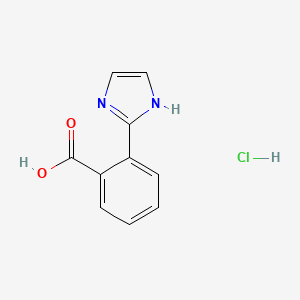
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2634405.png)
![2-(3-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2634406.png)
![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2634408.png)
![2-(1-benzylindol-3-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2634409.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2634412.png)
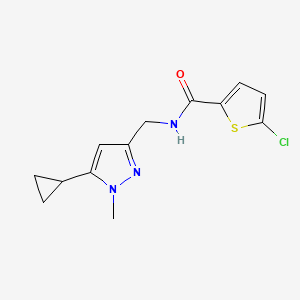
![6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2634414.png)
